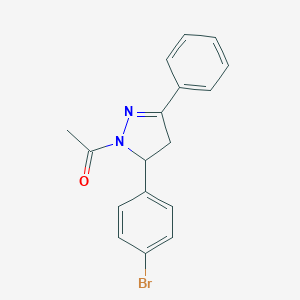
1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound belonging to the pyrazoline family.
Métodos De Preparación
The synthesis of 1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the reaction of bromobenzene with acetic anhydride in the presence of aluminum trichloride. The process includes the following steps :
Addition of Bromobenzene and Carbon Disulfide: Bromobenzene and dry carbon disulfide are added to a reactor.
Introduction of Aluminum Trichloride: Powdered anhydrous aluminum trichloride is introduced, and the mixture is heated until it starts to reflux.
Addition of Acetic Anhydride: Acetic anhydride is added dropwise, and the mixture is refluxed for an additional hour.
Separation and Purification: The reaction mixture is poured into a hydrochloric acid ice-water mixture, filtered, and distilled under reduced pressure to obtain the final product.
Análisis De Reacciones Químicas
1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s pyrazoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparación Con Compuestos Similares
1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be compared with other pyrazoline derivatives:
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has similar biological activities but differs in its substituents, leading to variations in its pharmacological properties.
1-(4-Bromophenyl)ethanone: A simpler compound with fewer functional groups, used primarily as an intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-[3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-12(21)20-17(14-7-9-15(18)10-8-14)11-16(19-20)13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDBQMKCMZBKFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-[(4-Methoxyphenyl)diazenyl]-4-methyl-1,3-thiazol-2-yl]acetonitrile](/img/structure/B428496.png)
![3-(4-chlorobenzoyl)-5-{2-nitrophenyl}-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B428498.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile](/img/structure/B428500.png)
![3-(4-chlorobenzoyl)-5-(4-methylphenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B428501.png)
![3-(4-Methylphenyl)-2-[4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B428502.png)
![3-(4-Chlorophenyl)-2-[4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B428503.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B428505.png)
![Ethyl 1-(4-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B428506.png)
![6,7,9,10,17,18,19,20-octahydrodibenzo[h,p][1,4,7,11,14]trioxadiazacycloheptadecine-16,21-dione](/img/structure/B428507.png)
![4-[(4-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B428508.png)
![4-amino-2,6-dimethyl-3H-pyrimido[1,2-b][1,2,4]triazine-3,8(4H)-dione](/img/structure/B428511.png)

